molecular formula C14H11ClN4OS B2583401 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951602-21-4

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2583401
CAS RN: 951602-21-4
M. Wt: 318.78
InChI Key: WEQCOBKSYPLNPJ-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a compound that contains a thiophene ring and a triazole ring . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

The compound 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is part of a broader class of chemicals that have been the focus of various synthetic and pharmacological studies. These studies have aimed to explore their potential applications in medicine and other fields.

One significant area of research has been the synthesis and evaluation of triazole derivatives, which are known for their valuable pharmacological properties, including anti-convulsive activity. These compounds are useful in treating conditions such as epilepsy and agitation (Shelton, 1981).

Another study focused on the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines, illustrating the chemical versatility of triazole derivatives and their potential for creating compounds with unique biological activities (Moss & Taylor, 1982).

Additionally, research into 3-chlorobenzothiophene-2-carbonylchloride derivatives, including those incorporating triazole moieties, has shown that these compounds exhibit antimicrobial and anthelmintic activities, further highlighting the potential of triazole derivatives in developing new therapeutic agents (Naganagowda & Padmashali, 2010).

Moreover, studies on compounds combining quinazolinone and thiazolidinone with triazole derivatives have identified them as potential antimicrobial agents, underscoring the broad applicability of triazole chemistry in pharmaceutical development (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQCOBKSYPLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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